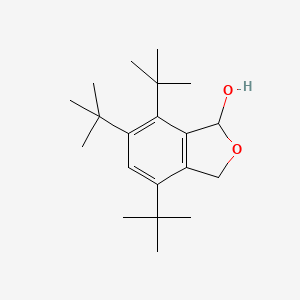
4,4-Dimethylpent-2-enoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethylpent-2-enoyl chloride is an organic compound with the molecular formula C7H11ClO. It is a derivative of pentenoic acid, where the hydrogen atom of the carboxyl group is replaced by a chlorine atom. This compound is known for its reactivity and is used in various chemical synthesis processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,4-Dimethylpent-2-enoyl chloride can be synthesized through the reaction of 4,4-dimethylpent-2-enoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure the efficient conversion of the carboxylic acid to the acyl chloride. The use of thionyl chloride is preferred due to its effectiveness in converting carboxylic acids to acyl chlorides .
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethylpent-2-enoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and water to form corresponding amides, esters, and carboxylic acids, respectively.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, it hydrolyzes to form 4,4-dimethylpent-2-enoic acid and hydrochloric acid
Common Reagents and Conditions
Amines: Reacts under mild conditions to form amides.
Alcohols: Reacts under reflux to form esters.
Water: Hydrolyzes under ambient conditions to form carboxylic acids
Major Products Formed
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Carboxylic Acids: Formed from hydrolysis
Aplicaciones Científicas De Investigación
4,4-Dimethylpent-2-enoyl chloride is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of 4,4-dimethylpent-2-enoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets include nucleophilic sites on other molecules, such as amines and alcohols, facilitating the formation of amides and esters .
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethylpent-2-enoic acid: The parent carboxylic acid.
4,4-Dimethylpent-2-enol: The corresponding alcohol.
4,4-Dimethylpent-2-enamide: The corresponding amide
Uniqueness
4,4-Dimethylpent-2-enoyl chloride is unique due to its high reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic substitution reactions sets it apart from its similar compounds .
Propiedades
Número CAS |
132278-01-4 |
|---|---|
Fórmula molecular |
C7H11ClO |
Peso molecular |
146.61 g/mol |
Nombre IUPAC |
4,4-dimethylpent-2-enoyl chloride |
InChI |
InChI=1S/C7H11ClO/c1-7(2,3)5-4-6(8)9/h4-5H,1-3H3 |
Clave InChI |
XVCHIUYEUZSGLB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C=CC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride](/img/structure/B14282441.png)

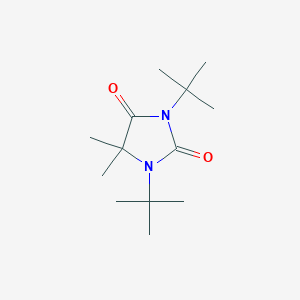
![4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide](/img/structure/B14282451.png)

![4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14282456.png)
![Benzene, [(hexadecyloxy)methyl]-](/img/structure/B14282457.png)
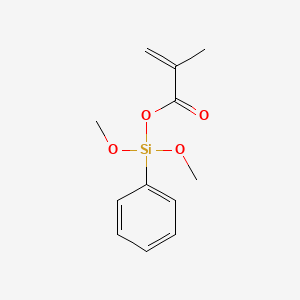
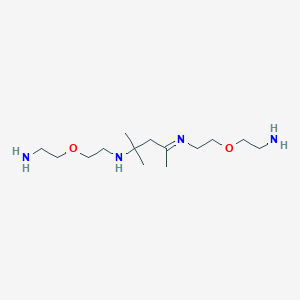
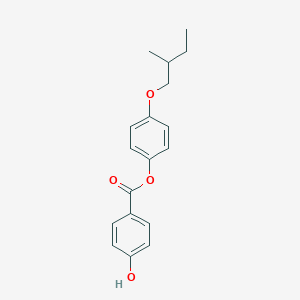
![11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid](/img/structure/B14282469.png)

